molecular formula C10H13NOS B14070401 1-(3-Amino-5-(methylthio)phenyl)propan-2-one

1-(3-Amino-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14070401
M. Wt: 195.28 g/mol
InChI Key: QMXZWYCPPKBDFM-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-5-(methylthio)benzaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Condensation: The resulting 3-amino-5-(methylthio)benzaldehyde is then subjected to a condensation reaction with acetone under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Amino-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-5-(methylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

    1-(3-Amino-5-(methylthio)phenyl)butan-2-one: Similar structure but with a butan-2-one moiety.

Uniqueness

1-(3-Amino-5-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methylthio group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(3-amino-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H13NOS/c1-7(12)3-8-4-9(11)6-10(5-8)13-2/h4-6H,3,11H2,1-2H3

InChI Key

QMXZWYCPPKBDFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC)N

Origin of Product

United States

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